Ethyl 2-(carbamothioylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate Ethyl 2-(carbamothioylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 105544-62-5
VCID: VC1983018
InChI: InChI=1S/C12H16N2O2S2/c1-2-16-11(15)9-7-5-3-4-6-8(7)18-10(9)14-12(13)17/h2-6H2,1H3,(H3,13,14,17)
SMILES: CCOC(=O)C1=C(SC2=C1CCCC2)NC(=S)N
Molecular Formula: C12H16N2O2S2
Molecular Weight: 284.4 g/mol

Ethyl 2-(carbamothioylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

CAS No.: 105544-62-5

Cat. No.: VC1983018

Molecular Formula: C12H16N2O2S2

Molecular Weight: 284.4 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-(carbamothioylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate - 105544-62-5

Specification

CAS No. 105544-62-5
Molecular Formula C12H16N2O2S2
Molecular Weight 284.4 g/mol
IUPAC Name ethyl 2-(carbamothioylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Standard InChI InChI=1S/C12H16N2O2S2/c1-2-16-11(15)9-7-5-3-4-6-8(7)18-10(9)14-12(13)17/h2-6H2,1H3,(H3,13,14,17)
Standard InChI Key QIZMMLSECPIAHV-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(SC2=C1CCCC2)NC(=S)N
Canonical SMILES CCOC(=O)C1=C(SC2=C1CCCC2)NC(=S)N

Introduction

Chemical Structure and Properties

Ethyl 2-(carbamothioylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate belongs to the benzothiophene class of compounds, featuring a bicyclic structure with a partially hydrogenated benzene ring fused to a thiophene ring. The presence of the carbamothioylamino group (thiourea moiety) at position 2 and an ethyl carboxylate group at position 3 gives this compound unique chemical and biological properties .

The compound is characterized by the following identifiers and properties:

Basic Identifiers

Table 1: Basic identifiers of Ethyl 2-(carbamothioylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

ParameterValue
CAS Number105544-62-5
Molecular FormulaC₁₂H₁₆N₂O₂S₂
Molecular Weight284.4 g/mol
IUPAC NameEthyl 2-(carbamothioylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Source: Data compiled from PubChem and Vulcan Chemical databases

Chemical Identifiers and Structural Representation

The compound can be described using various chemical notation systems that help to uniquely identify it and represent its structure in digital formats:

Table 2: Chemical identifiers for Ethyl 2-(carbamothioylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Identifier TypeValue
InChIInChI=1S/C12H16N2O2S2/c1-2-16-11(15)9-7-5-3-4-6-8(7)18-10(9)14-12(13)17/h2-6H2,1H3,(H3,13,14,17)
InChIKeyQIZMMLSECPIAHV-UHFFFAOYSA-N
SMILESCCOC(=O)C1=C(SC2=C1CCCC2)NC(=S)N
PubChem CID748421
DSSTox Substance IDDTXSID60353701
Wikidata IDQ82131422

Source: Data compiled from PubChem

The compound exhibits moderate solubility in organic solvents and limited solubility in water, which is typical for many thiophene derivatives . The presence of the thiourea moiety enhances its ability to participate in hydrogen bonding and other intermolecular interactions, potentially influencing its biological activity.

Alternative Nomenclature and Synonyms

The compound is known by several synonyms in scientific literature and chemical databases:

Table 3: Synonyms for Ethyl 2-(carbamothioylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Synonym
2-Thioureido-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid ethyl ester
Benzo[B]Thiophene-3-Carboxylic Acid, 2-[(Aminothioxomethyl)Amino]-4,5,6,7-Tetrahydro-, Ethyl Ester
Ethyl 2-[(aminothioxomethyl)amino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Ethyl 2-thioureido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Source: Data compiled from CymitQuimica and PubChem databases

Biological and Pharmaceutical Applications

Benzothiophene derivatives, including Ethyl 2-(carbamothioylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, have attracted considerable interest due to their diverse biological activities.

Biological ActivityDescription
AnticancerSome benzothiophene derivatives exhibit growth inhibition against various cancer cell lines at nanomolar concentrations
Anti-inflammatoryBenzothiophene compounds may modulate inflammatory responses
AntimicrobialSeveral compounds in this class show activity against bacterial and fungal pathogens

The presence of the thiourea moiety in Ethyl 2-(carbamothioylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate may contribute to these potential activities, as thiourea derivatives are known to possess various pharmacological properties.

Cancer Cell LineCompound 5 (GI50 nM)Compound 6 (GI50 nM)Compound 13 (GI50 nM)
MCF747.840.2<10.0
MDA-MB-231/ATCC26.933.0<10.0
HS 578T30.042.7<10.0
BT-54928.336.6<10.0
T-47D>100>100>100
MDA-MB-468nana<10.0

Source: Data from PMC article on benzothiophene acrylonitrile analogs

These findings suggest that Ethyl 2-(carbamothioylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate may also possess anticancer properties worth investigating, particularly given its structural similarity to these active compounds.

Mechanism of Action

Studies on related benzothiophene compounds indicate that their anticancer activity may be attributed to their interaction with tubulin, leading to disruption of microtubule dynamics and mitotic catastrophe . This mechanism was demonstrated through immunofluorescence staining for beta-tubulin in treated cancer cells, which showed diffuse staining patterns similar to those observed with known antitubulin agents like vinblastine.

The presence of the thiourea group in Ethyl 2-(carbamothioylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate may enhance its ability to form hydrogen bonds with target proteins, potentially contributing to its biological activities.

Structural Comparison with Related Compounds

To better understand the potential properties and applications of Ethyl 2-(carbamothioylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, it is useful to compare its structure with related compounds.

Comparison with Related Benzothiophene Derivatives

Table 6: Structural comparison of Ethyl 2-(carbamothioylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate with related compounds

CompoundKey Structural DifferencesPotential Functional Implications
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylateLacks carbamothioyl group; has free amino groupSimpler reactivity; precursor in synthesis
Ethyl 2-[(2-chlorobenzoyl)carbamothioylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylateAdditional 2-chlorobenzoyl groupMore complex structure; potentially different biological activity profile
Ethyl 2-[(5-chloronaphthalene-1-carbonyl)carbamothioylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylateContains 5-chloronaphthalene-1-carbonyl groupLarger molecule; increased lipophilicity; potentially enhanced binding to biological targets

Sources: Data compiled from PubChem and related databases

The structural variations between these compounds highlight the versatility of the benzothiophene scaffold and its amenability to modification at multiple positions, allowing for the development of compounds with diverse properties and activities.

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